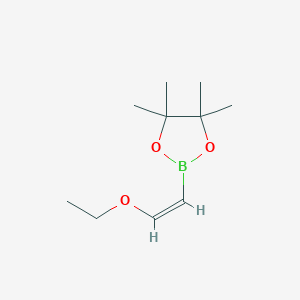

(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(Z)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 219489-07-3) is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a Z-configured 2-ethoxyvinyl moiety. The Z-stereochemistry places the ethoxy group and the vinyl hydrogen on the same side of the double bond, influencing its reactivity in cross-coupling reactions . This compound is synthesized via palladium-catalyzed cross-coupling protocols, as demonstrated in the reaction of ethoxyvinyl boronates with aryl/alkenyl halides . Its stability under ambient conditions and stereoselectivity make it valuable in medicinal chemistry and materials science, particularly for constructing conjugated systems .

Properties

IUPAC Name |

2-[(Z)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAYNLYCQPAZJN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219489-07-3 | |

| Record name | (Z)-1-Ethoxyethene-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C10H19BO3

- Molecular Weight: 198.07 g/mol

- CAS No.: 219489-07-3

- IUPAC Name: 2-[(Z)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound features a vinyl group substituted with an ethoxy group, contributing to its chemical reactivity. The presence of tetramethyl groups enhances the steric bulk around the boron center, influencing its reactivity and stability in various chemical environments.

Applications in Organic Synthesis

(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is widely employed for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, which is essential for synthesizing complex organic molecules.

Comparison with Isomers

The compound has an isomer, (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which differs in the configuration of the double bond. Both isomers are used in similar applications but may exhibit different reactivity and selectivity in certain reactions.

Research Findings and Challenges

Further research is needed to elucidate the specific biological effects and mechanisms of action associated with this compound. The synthesis and application of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are areas of ongoing study, particularly in the context of medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing group into a borohydride or other reduced forms.

Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the dioxaborolane ring.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

-

Material Science

- The compound has been explored for its potential in developing new materials with tailored properties. Its boron content can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices.

-

Medicinal Chemistry

- Research indicates that derivatives of boron compounds can exhibit biological activity, making (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a candidate for further investigation in drug development. Its ability to participate in selective reactions may allow for the synthesis of biologically active compounds.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The results showed high yields of biphenyl compounds under mild conditions, indicating its potential utility in synthesizing complex organic frameworks.

Case Study 2: Polymer Composites

Research focused on incorporating this compound into epoxy resin systems revealed enhanced mechanical properties and thermal stability. The addition of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane improved the interfacial adhesion between the resin and glass fibers used in composite materials.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent in cross-coupling reactions | High yields and selectivity |

| Material Science | Enhances properties of polymers | Improved thermal stability and mechanical strength |

| Medicinal Chemistry | Potential precursor for biologically active compounds | Selective reactivity for drug synthesis |

Mechanism of Action

The mechanism of action of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Based Comparison

Aryl-Substituted Derivatives

- (E/Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a, 9a): Synthesized via hydroboration of phenylacetylene, these isomers exhibit distinct reactivity in Suzuki-Miyaura couplings. The E-isomer (8a) forms trans-configured biaryls, while the Z-isomer (9a) retains stereochemistry for chiral synthesis .

- (Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 264144-59-4): This bulky derivative is used in stereoselective cross-couplings to access tetrasubstituted alkenes but suffers from lower yields (26–50%) due to steric hindrance .

Alkyl-Substituted Derivatives

- (Z)-2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3a): Synthesized via Fe-catalyzed alkyl radical borylation, this compound achieves a Z:E ratio of 44:1, highlighting superior stereocontrol compared to traditional methods .

- 2-Adamantyl-substituted Z-vinylboronate : The adamantyl group enhances thermal stability, enabling reactions at elevated temperatures (80–100°C) without decomposition .

Halogenated Derivatives

- (Z)-2-(2-Bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : This brominated analog undergoes stereoretentive cross-couplings to form (Z)-bromostilbenes, critical intermediates in optoelectronic materials .

- Chloro- and fluoro-substituted derivatives : Compounds like 2-(5-chloro-2-methylphenyl)-dioxaborolane exhibit reduced reactivity in cross-couplings due to electron-withdrawing effects but are valuable in directed C–H borylation .

Functionalized Derivatives

- Fluorinated derivatives (e.g., 2c) : Perfluoroalkyl chains confer exceptional stability and hydrophobicity, enabling applications in fluoropolymer synthesis .

Reactivity and Stability

- Steric Effects : Bulky substituents (e.g., diphenylvinyl) reduce coupling efficiency but enhance stereochemical fidelity .

- Electronic Effects : Electron-deficient groups (e.g., Cl, F) slow cross-coupling rates but improve regioselectivity in C–H activation .

- Thermal Stability : Adamantyl and perfluoroalkyl derivatives tolerate high temperatures (>100°C), unlike ethoxyvinyl analogs, which decompose above 80°C .

Biological Activity

(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 219489-07-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₀H₁₉BO₃

- Molecular Weight : 198.07 g/mol

- Density : 0.94 g/cm³

- Boiling Point : 198°C at 760 mmHg

- Flash Point : 73.5°C

The structure of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring that contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boron coordination chemistry. Boron compounds are known to participate in enzyme inhibition and modulation of signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : It can potentially alter cell signaling pathways linked to growth and apoptosis.

Anticancer Properties

Recent studies have indicated that (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may possess anticancer properties. For instance:

-

Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 25 Apoptosis induction via caspase activation PC-3 (Prostate) 30 Cell cycle arrest and apoptosis - In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls. The studies suggested that the compound could enhance the efficacy of existing chemotherapeutic agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

-

Bacterial Inhibition : Preliminary tests indicated that (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli Not effective

Case Studies

-

Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. It was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy :

- Research conducted at a university laboratory demonstrated that the compound could be effective against specific bacterial strains resistant to conventional antibiotics.

Q & A

Q. Key Conditions :

- Inert Atmosphere : Schlenk lines or gloveboxes to prevent boronate hydrolysis.

- Purification : Column chromatography (hexanes:EtOAc gradients) or recrystallization.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assign vinyl proton coupling constants (³JHH) to confirm Z-configuration (e.g., δ 5.2–5.8 ppm for vinyl protons). Pinacol methyl groups appear as singlets (δ 1.2–1.3 ppm) .

- ¹¹B NMR : Signals near δ 30–35 ppm confirm boronate ester formation .

- IR Spectroscopy : B-O stretches at ~1350–1310 cm⁻¹ and C=C at ~1600 cm⁻¹ .

Challenges : Quadrupolar relaxation in ¹¹B NMR may obscure signals; high-field instruments (≥400 MHz) improve resolution .

How can Z-selectivity be achieved in synthesizing vinyl boronates like this compound?

Advanced

Methodological Comparison :

| Method | Catalyst/Reagent | Z:E Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroboration | Dicyclohexylborane | 20:1 | 75–85 | |

| Fe-Catalyzed Radical Coupling | Fe(acac)₃, Ligands | 44:1 | 90–95 |

Q. Mechanistic Insights :

- Fe Catalysis : Radical intermediates stabilize Z-configuration via steric hindrance from pinacol substituents .

- Solvent Effects : Non-polar solvents (e.g., hexanes) favor Z-selectivity by reducing rotational freedom during bond formation .

How to resolve contradictions in NMR data across studies?

Advanced

Common Discrepancies :

- Chemical Shifts : Variations in vinyl proton δ values due to solvent (CDCl₃ vs. DMSO-d₆) or temperature .

- Coupling Constants : ³JHH values for Z-isomers range 10–12 Hz but may overlap with E-isomers in impure samples.

Q. Resolution Strategies :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- High-Purity Samples : Recrystallize or use preparative HPLC to isolate stereoisomers .

What are the challenges in scaling up stereoselective synthesis?

Q. Advanced

- Catalyst Efficiency : Fe catalysts require precise stoichiometry (1–5 mol%) to avoid side reactions .

- Purification at Scale : Column chromatography becomes impractical; switch to distillation or crystallization.

- Reproducibility : Moisture sensitivity necessitates strict anhydrous conditions during scale-up .

How to handle moisture sensitivity during synthesis and storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.